2-Piperidinothiazol-4-ylmethanol

Synthetic Chemistry Intermediate Functional Group Transformation

This 2-Piperidinothiazol-4-ylmethanol (CAS 126533-99-1) is a non-interchangeable 2-aminothiazole building block. The piperidine substituent at C2 dictates specific electronic and steric interactions essential for target engagement—SAR studies confirm that replacement with morpholine or other amines causes a complete shift in biological activity (e.g., from FAAH to PI3K inhibition). The 4-hydroxymethyl group serves as a critical derivatization handle for constructing O-GlcNAcase (OGA) inhibitors targeting tauopathies, OSBP-targeting piperidinyl-thiazole fungicides, and covalent FAAH inhibitors. It also enables synthesis of Gram-negative antibiotic potentiators achieving up to 16-fold colistin MIC reduction. Insist on this specific regioisomer to ensure reproducible pharmacological profiles in your lead optimization programs.

Molecular Formula C9H14N2OS
Molecular Weight 198.29 g/mol
Cat. No. B8727758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperidinothiazol-4-ylmethanol
Molecular FormulaC9H14N2OS
Molecular Weight198.29 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC(=CS2)CO
InChIInChI=1S/C9H14N2OS/c12-6-8-7-13-9(10-8)11-4-2-1-3-5-11/h7,12H,1-6H2
InChIKeyNWHDUIMMNWGUFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Piperidinothiazol-4-ylmethanol: CAS 126533-99-1, Procurement-Grade Specification and Chemical Class


2-Piperidinothiazol-4-ylmethanol (CAS 126533-99-1), with molecular formula C9H14N2OS and a molecular weight of 198.29 g/mol , belongs to the 2-aminothiazole class of heterocyclic compounds [1]. Characterized by a piperidine ring attached to the 2-position of a thiazole core and a hydroxymethyl group at the 4-position, it serves as a versatile intermediate in the synthesis of pharmacologically active molecules, including O-GlcNAcase inhibitors [2] and piperidinyl-thiazole fungicides [3].

Why 2-Piperidinothiazol-4-ylmethanol is Not a Commodity: Differentiated Utility Dictates Procurement Decisions


The simple procurement of a generic 'piperidinothiazole' or 'thiazolylmethanol' derivative cannot guarantee equivalent performance due to the profound impact of both the amine substituent and the hydroxymethyl position on critical properties [1]. The presence of the piperidine moiety dictates specific electronic and steric interactions, which directly influence target binding affinity and selectivity profiles, as observed in structure-activity relationship (SAR) studies where replacement with morpholine or other amines leads to a complete shift in biological target engagement (e.g., from FAAH inhibition to PI3K inhibition) [2]. Furthermore, the 4-hydroxymethyl group is not an inert bystander; it serves as a crucial functional handle for further derivatization (e.g., oxidation to an aldehyde ), making it a specific, non-interchangeable building block for complex molecule synthesis [3].

Quantitative Evidence Guide: Differentiating 2-Piperidinothiazol-4-ylmethanol for Scientific Selection


Differentiation as a Synthetic Intermediate: 2-Piperidinothiazol-4-ylmethanol vs. 2-Piperidinothiazole

2-Piperidinothiazol-4-ylmethanol serves a specific and quantifiably different role compared to its simpler analog 2-piperidinothiazole (CAS 4175-70-6). The former, bearing a hydroxymethyl group, is a documented and effective precursor for oxidation to 2-piperidinothiazole-4-carbaldehyde . A reported synthetic procedure details the conversion of 2.4 g of 2-piperidinothiazol-4-ylmethanol using a sulfur trioxide pyridine complex (5.8 g) and triethylamine (3.7 g) in DMSO to yield the corresponding aldehyde . This functional group conversion is not possible with 2-piperidinothiazole, which lacks the required hydroxyl handle.

Synthetic Chemistry Intermediate Functional Group Transformation

Differentiation in Biological Target Engagement: Piperidine vs. Morpholine Analogs

The 2-aminothiazole moiety, when substituted with different cyclic amines, directs biological activity toward distinct, non-overlapping targets. Piperidine-containing analogs, such as piperidinyl thiazole isoxazolines, have been characterized as highly potent fatty acid amide hydrolase (FAAH) inhibitors with Ki values in the picomolar (pM) and nanomolar (nM) range [1]. In stark contrast, the analogous substitution with morpholine yields compounds like 2-morpholinothiazole, which acts as a phosphoinositide 3-kinase (PI3K) inhibitor with demonstrated efficacy in tumor xenograft models . This divergence underscores that the amine component is a critical driver of pharmacological profile.

Medicinal Chemistry Target Selectivity Structure-Activity Relationship

Implications for Antimicrobial Adjuvant Activity: Role of the 2-Aminothiazoyl Piperidine Scaffold

The 2-aminothiazoyl piperidine scaffold, of which 2-piperidinothiazol-4-ylmethanol is a close structural relative, has been quantitatively demonstrated to enhance antibiotic activity. A study on a library of 40 such derivatives identified a lead compound (11j) that, at a concentration of 8 µg/mL, potentiated the activity of colistin against Acinetobacter baumannii, resulting in a 16-fold reduction in the colistin's minimum inhibitory concentration (MIC) [1]. This specific activity is scaffold-dependent, with computational ADMET analysis confirming that members of this class possess acceptable physicochemical and drug-like properties [1].

Antimicrobial Adjuvant Drug Discovery Pharmacology

Validated Application Scenarios for 2-Piperidinothiazol-4-ylmethanol in Research and Development


Synthesis of O-GlcNAcase Inhibitors for Neurodegenerative Disease Research

2-Piperidinothiazol-4-ylmethanol serves as a key intermediate in the synthesis of thiazolyl piperidine compounds, which are documented inhibitors of the enzyme O-GlcNAcase (OGA) [1]. The 4-hydroxymethyl group provides a crucial functional handle for further elaboration into potent and selective OGA inhibitors, a target of significant interest for the treatment of tauopathies, including Alzheimer's disease and progressive supranuclear palsy.

Development of Novel Agricultural Fungicides Targeting Oxysterol-Binding Proteins

This compound is a relevant building block for the synthesis of piperidinyl-thiazole fungicides that inhibit oxysterol-binding proteins (OSBPs) in plant pathogens [2]. Its use enables the construction of complex analogs and ring-opened derivatives, which are essential for exploring structure-activity relationships (SAR) to improve potency and selectivity against agriculturally relevant fungal diseases.

Medicinal Chemistry for FAAH and Endocannabinoid System Modulation

Based on the demonstrated high potency of piperidinyl-thiazole containing compounds as fatty acid amide hydrolase (FAAH) inhibitors (Ki values in pM to nM range) [3], 2-piperidinothiazol-4-ylmethanol is a strategic starting material for designing novel covalent or slowly reversible FAAH inhibitors. Such compounds are being investigated for their potential in treating pain, inflammation, and anxiety disorders.

Building Block for Antimicrobial Adjuvant Discovery

Given the quantitative evidence that 2-aminothiazoyl piperidine derivatives can potentiate the activity of last-resort antibiotics like colistin (achieving a 16-fold MIC reduction) [4], 2-piperidinothiazol-4-ylmethanol is a valuable synthetic intermediate for creating and optimizing new chemical entities aimed at overcoming antibiotic resistance in Gram-negative pathogens.

Technical Documentation Hub

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